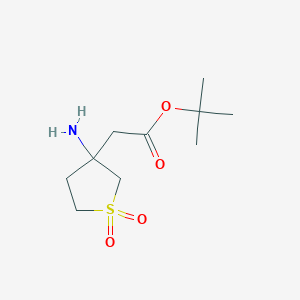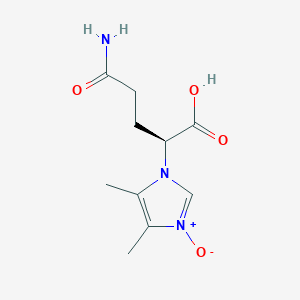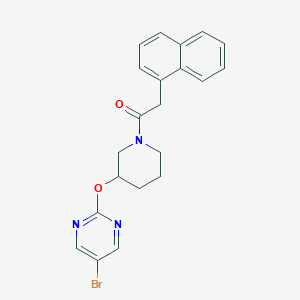![molecular formula C15H13N3OS B2583486 2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-64-6](/img/structure/B2583486.png)
2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one” is a derivative of the 1,2,4-triazine class of compounds . 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives can be synthesized from readily available starting materials like cyanuric chloride . The specific synthesis route for this compound would likely involve the introduction of the phenylethylthio and pyrido groups at the appropriate positions on the 1,2,4-triazine ring .Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazine ring, with additional functional groups attached. The phenylethylthio group would likely contribute to the lipophilicity of the molecule, potentially affecting its biological activity and distribution in the body .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazine ring and the phenylethylthio group. Triazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
- Star-Shaped Compounds with 1,3,5-Triazine Cores : This research focuses on 1,3,5-triazine derivatives exhibiting intramolecular charge transfer due to the electron-donating and electron-accepting properties of peripheral benzene rings and the central 1,3,5-triazine ring. The study reveals the optical properties and the effect of protonation on these compounds (Meier, Holst, & Oehlhof, 2003).
Functional Materials
- Synthesis of Thiophene and Pyrrole Functionalized Monomers : This research explores the synthesis of star-shaped thiophene and pyrrole functionalized monomers and their optoelectrochemical properties, contributing to the development of materials with specific optical properties (Ak & Toppare, 2009).
Fluorescent Organic Compounds
- Fused 1,2,4-Triazine Derivatives : The study presents the synthesis of pyrido[1,2-b][1,2,4]triazines with significant red light emission, showcasing their potential in developing new fluorescent materials (Darehkordi et al., 2018).
Anticancer Activity
- Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine Derivatives : This research introduces novel derivatives with potential anticancer activity, highlighting the synthesis and structure-activity relationship of these compounds (Sławiński et al., 2015).
Antimicrobial Agents
- Thiophene-Based Heterocycles : The synthesis of new heterocycles incorporating a thiophene moiety and their potential as antimicrobial agents are discussed, indicating significant activity against various strains (Mabkhot et al., 2016).
Planar Radical Synthesis
- Functional Planar Blatter Radical : The creation of functional planar Blatter radicals through Pschorr-type cyclization and their characterization, including spectroscopic and electrochemical methods, offers insights into their potential applications (Bartos et al., 2019).
High Refractive Materials
- Poly(phenylene thioether) with Triazine Unit : Development of a highly refractive and transparent poly(phenylene thioether) containing a triazine unit, presenting its thermal stability, optical transmittance, and refractive index, showcasing applications in high-performance optical materials (You et al., 2010).
Zukünftige Richtungen
Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its mechanism of action.
Eigenschaften
IUPAC Name |
2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11(12-7-3-2-4-8-12)20-14-16-13-9-5-6-10-18(13)15(19)17-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMQRYGEZKKWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2583407.png)


![N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide](/img/structure/B2583412.png)




![1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2583419.png)

![2-Amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2583422.png)
![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)
![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)
